N-(3,4-dichlorophenyl)-N'-(3-hydroxypropyl)ethanediamide
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Overview
Description
N-(3,4-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE is a synthetic organic compound characterized by the presence of dichlorophenyl and hydroxypropyl groups attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 3-chloropropanol.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3,4-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: It may modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dichlorophenyl)-N-methylpropanamide
- N-(3,4-Dichlorophenyl)-N-ethylpropanamide
Uniqueness
N-(3,4-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE is unique due to the presence of both dichlorophenyl and hydroxypropyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H12Cl2N2O3 |
---|---|
Molecular Weight |
291.13 g/mol |
IUPAC Name |
N'-(3,4-dichlorophenyl)-N-(3-hydroxypropyl)oxamide |
InChI |
InChI=1S/C11H12Cl2N2O3/c12-8-3-2-7(6-9(8)13)15-11(18)10(17)14-4-1-5-16/h2-3,6,16H,1,4-5H2,(H,14,17)(H,15,18) |
InChI Key |
WUOXIXAPMWZNON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)NCCCO)Cl)Cl |
Origin of Product |
United States |
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